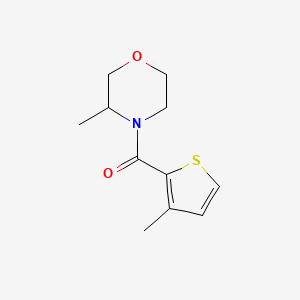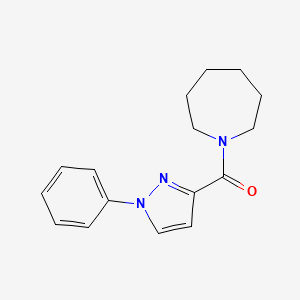![molecular formula C14H19NO B7511335 N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a synthetic compound that belongs to the class of molecules known as cyclobutanes. In
Mécanisme D'action
BAM selectively activates TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, which leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can trigger a variety of cellular responses, including the release of neurotransmitters and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPV1 by BAM can have a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain sensation. BAM can also activate intracellular signaling pathways such as the MAP kinase pathway, which is involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BAM for lab experiments is its selectivity for TRPV1. This selectivity allows researchers to study the specific role of TRPV1 in cellular processes without the interference of other ion channels. However, one of the limitations of BAM is its potential toxicity. BAM has been shown to induce cell death at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of BAM. One potential direction is the development of new compounds that can selectively activate or inhibit TRPV1. Another direction is the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the use of BAM in combination with other compounds or therapies could lead to new treatments for chronic pain and other diseases.
Méthodes De Synthèse
The synthesis of BAM involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of BAM, which can be purified using column chromatography.
Applications De Recherche Scientifique
BAM has been extensively studied for its potential use in scientific research. One of the most promising applications of BAM is in the field of neuroscience. BAM has been shown to selectively activate a specific type of ion channel known as TRPV1, which is involved in the transmission of pain signals in the nervous system. This activation of TRPV1 by BAM can be used to study the role of TRPV1 in pain sensation and to develop new treatments for chronic pain.
Propriétés
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-3-4-7-13(11)10-15(2)14(16)12-8-5-9-12/h3-4,6-7,12H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULEDOAXPLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)